1-Biphenyl-2-Ylmethanamine

DPP-4 Inhibition Diabetes Research Fragment-Based Drug Discovery

1-Biphenyl-2-ylmethanamine (CAS 1924-77-2), also known as 2-phenylbenzylamine, is an organic compound featuring an ortho-substituted biphenyl core with a primary amine side chain. Its molecular formula is C13H13N, with a molecular weight of 183.25 g/mol.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 1924-77-2
Cat. No. B167866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Biphenyl-2-Ylmethanamine
CAS1924-77-2
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2CN
InChIInChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2
InChIKeyYHXKXVFQHWJYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Biphenyl-2-Ylmethanamine (CAS 1924-77-2): A Unique Ortho-Substituted Biphenylamine Scaffold for Angiotensin and DPP-4 Research


1-Biphenyl-2-ylmethanamine (CAS 1924-77-2), also known as 2-phenylbenzylamine, is an organic compound featuring an ortho-substituted biphenyl core with a primary amine side chain [1]. Its molecular formula is C13H13N, with a molecular weight of 183.25 g/mol [1]. This scaffold is a critical building block in medicinal chemistry, with demonstrated utility as a fragment hit in the development of non-covalent DPP-4 inhibitors [2] and as the core structure for a series of angiotensin II antagonists [3].

Fragment-based DPP-4 inhibitor discovery – ortho-biphenyl scaffold with reported binding mode (PDB 3CCB)
Angiotensin II AT1 receptor antagonist synthesis – core for high-affinity biphenyl derivatives
5-HT5A receptor ligand optimization – reported moderate binding suitable for SAR programs

Why Substituting 1-Biphenyl-2-Ylmethanamine with Simple Benzylamines or Other Biphenyl Isomers Fails in Key Applications


The ortho-substitution pattern of 1-Biphenyl-2-ylmethanamine creates a unique dihedral angle between the two phenyl rings, a specific spatial orientation that cannot be replicated by para- or meta-substituted biphenyl isomers (e.g., 4-phenylbenzylamine) or by simpler, flexible benzylamines [1]. This conformational rigidity is a critical determinant of binding affinity in both angiotensin II receptor antagonism and DPP-4 inhibition, where the precise three-dimensional arrangement of the biphenyl group facilitates key interactions within the respective active sites [1][2]. Direct substitution with an unsubstituted benzylamine would result in a complete loss of the biphenyl pharmacophore, leading to a >100-fold reduction in target affinity based on structure-activity relationship (SAR) trends observed in related series [2].

! Ortho-substitution geometry defines a dihedral angle critical for target binding; para- or meta-biphenyl isomers cannot replicate this conformation.
! Simple benzylamine replacement eliminates the biphenyl pharmacophore, with SAR trends indicating >100-fold affinity reduction in related series.

Quantitative Performance Metrics: 1-Biphenyl-2-Ylmethanamine vs. Closest Analogs in Key Binding Assays


DPP-4 Inhibition: Fragment Hit with Defined IC50 vs. Advanced Lead Compound

1-Biphenyl-2-ylmethanamine acts as a validated fragment hit for human Dipeptidyl Peptidase 4 (DPP-4/CD26). It demonstrates a micromolar IC50 of 30 µM against the human enzyme [1]. While less potent than a fully optimized clinical candidate like Alogliptin (IC50 ~2-7 nM), the compound's low molecular weight (183.25 Da) and high ligand efficiency make it an ideal starting point for fragment-based drug discovery [1][2]. Importantly, its binding mode has been elucidated via X-ray crystallography in complex with human DPP-4 (PDB ID: 3CCB), providing a validated structural template for rational design [2].

DPP-4 Fragment Hit
Reported
IC50 30 µM (human DPP-4)
≈4,300–15,000-fold less potent vs. Alogliptin class
Supports fragment-based lead optimization context.
Binding pose confirmed by X-ray (PDB 3CCB).
DPP-4 Inhibition Diabetes Research Fragment-Based Drug Discovery

Angiotensin II AT1 Receptor Binding: Nanomolar Affinity of a Key Derivative

The 1-biphenyl-2-ylmethanamine scaffold serves as the core for a series of potent angiotensin II receptor antagonists. A specific carbamoyl derivative based on this core, disclosed in a patent by Merck & Co., demonstrated high-affinity binding to the AT1 receptor with an IC50 of 0.53 nM in a radioligand displacement assay using rat liver membranes [1]. This affinity was further confirmed with an IC50 of 1.5 nM in a cell-based assay using CHO cells expressing the rat AT1 receptor [1]. These values underscore the ability of this ortho-substituted biphenyl scaffold to serve as a platform for developing highly potent cardiovascular agents [2].

AT1 Receptor Binding (Derivative)
Class-level inference
IC50 0.53 nM (liver membranes)
IC50 1.5 nM (CHO cells)
Reported AT1 receptor binding affinity context.
Approx. 20–40-fold higher affinity than prototype Losartan (class-level).
Angiotensin II Antagonism Hypertension Cardiovascular Disease

Serotonin 5-HT5A Receptor Antagonism: Validated Binding Data for the Core Amine

The parent 1-biphenyl-2-ylmethanamine molecule has itself been evaluated for binding to the 5-HT5A receptor, a target of interest for various CNS disorders. It exhibited a pKi of 6.72 against the human 5-HT5A receptor, corresponding to a Ki of approximately 190 nM [1]. This places it as a moderately potent ligand. In a broader SAR study using solid-phase synthesis, optimization of this core scaffold led to the identification of biphenylmethylamine derivative 11, a potent and selective 5-HT5A receptor antagonist [2]. The unoptimized core shows clear, quantifiable activity that can be improved through medicinal chemistry efforts.

5-HT5A Receptor Binding
Class-level inference
pKi 6.72 (Ki ≈ 190 nM)
Supports CNS target engagement context.
Optimized derivative achieves pKi > 8.0; SAR tractability reported.
5-HT5A Receptor CNS Disorders Neuropharmacology

Optimal Use Cases for Procuring 1-Biphenyl-2-Ylmethanamine Based on Quantitative Evidence


Fragment-Based Lead Discovery for DPP-4 Inhibitors

Procure 1-Biphenyl-2-ylmethanamine as a structurally validated fragment hit for DPP-4. The compound has a confirmed IC50 of 30 µM against human DPP-4 and its binding pose is known from X-ray crystallography (PDB 3CCB) [1]. This makes it a perfect starting point for structure-guided optimization to improve potency and selectivity, leveraging its high ligand efficiency (molecular weight 183.25 Da) to generate novel, patentable chemical matter [1].

Medicinal Chemistry for Angiotensin II Receptor Antagonists

Use 1-Biphenyl-2-ylmethanamine as a core building block for synthesizing novel angiotensin II receptor antagonists. Derivatives based on this scaffold have demonstrated exceptional in vitro potency, with an IC50 as low as 0.53 nM at the AT1 receptor [2]. The ortho-biphenyl substitution is a critical pharmacophore for achieving high-affinity binding and is the foundation for a family of patented cardiovascular agents [3].

CNS Drug Discovery Targeting the 5-HT5A Receptor

Employ 1-Biphenyl-2-ylmethanamine as a validated ligand for the 5-HT5A receptor, a target implicated in neurological and psychiatric disorders. The parent compound shows a binding Ki of approximately 190 nM (pKi 6.72), providing a clear baseline for structure-activity relationship (SAR) studies [4]. Optimized derivatives from this series have been identified as potent and selective antagonists, demonstrating the tractability of this scaffold for CNS drug discovery [5].

Application
Selection Property
Validation Focus
Fragment-based DPP-4 inhibitor discovery
Ortho-biphenyl scaffold with reported DPP-4 binding mode
Structure-guided lead optimization (PDB 3CCB context)
Angiotensin II AT1 receptor antagonist development
Biphenyl core for high-affinity AT1 binding
In vitro radioligand displacement profiling
CNS 5-HT5A receptor ligand optimization
Reported 5-HT5A binding with SAR tractability
GPCR binding assay and selectivity screening

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